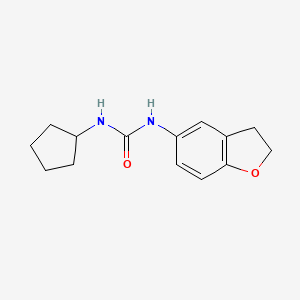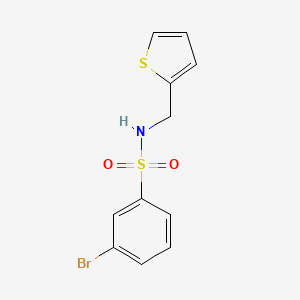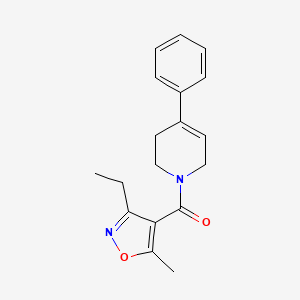![molecular formula C19H17N5O B7498125 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-10198409 and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to inhibit the growth of cancer cells and reduce the production of growth factors such as vascular endothelial growth factor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide in lab experiments is its potential applications in various fields. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide. One of the potential directions is to investigate its potential applications in the treatment of fibrosis. In addition, further studies can be conducted to explore the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to explore the full potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 6-bromo-3-pyridinecarboxaldehyde in the presence of an imidazole catalyst. The resulting product is then treated with methylamine to obtain the final compound.
Applications De Recherche Scientifique
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells and reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-18(15-4-2-3-5-16(15)23-13)19(25)22-11-14-6-7-17(21-10-14)24-9-8-20-12-24/h2-10,12,23H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEASEVMEKOGXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCC3=CN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)

![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)

![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)


![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
